molecular formula C11H8ClN3OS B2716173 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one CAS No. 1164476-44-1

1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one

Cat. No.: B2716173
CAS No.: 1164476-44-1
M. Wt: 265.72
InChI Key: YHEOXPXTWLCZEJ-AATRIKPKSA-N
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Description

1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a propenone moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 1H-1,2,4-triazole-3-thiol, and acetylacetone as the primary starting materials.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetylacetone in the presence of a base such as sodium hydroxide to form 1-(4-chlorophenyl)-3-oxobut-1-en-1-yl acetate.

    Cyclization: The intermediate product is then reacted with 1H-1,2,4-triazole-3-thiol under acidic conditions to form the desired compound, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antifungal effects. The triazole ring plays a crucial role in binding to the active sites of target enzymes, disrupting their normal function.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-one can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)-2-propen-1-one: Lacks the sulfanyl group, which may affect its chemical reactivity and biological activity.

    1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-butanone: Contains a butanone moiety instead of a propenone moiety, leading to differences in physical and chemical properties.

    1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-ylsulfanyl)-2-propen-1-ol: The presence of a hydroxyl group instead of a carbonyl group may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3OS/c12-9-3-1-8(2-4-9)10(16)5-6-17-11-13-7-14-15-11/h1-7H,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEOXPXTWLCZEJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CSC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/SC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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